

The Ubiquitous Indole: A Technical Guide to the Natural Occurrence of Indoline Alkaloids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Indoline-5-carboxylic acid*

Cat. No.: B095626

[Get Quote](#)

This guide provides an in-depth exploration of the natural occurrence of indoline alkaloids, a large and structurally diverse class of secondary metabolites. With over 4,100 known compounds, these molecules are a testament to the intricate biosynthetic capabilities of nature. [1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the distribution, biosynthesis, and methodologies for the study of these fascinating compounds. The potent biological activities of indoline alkaloids, ranging from anticancer to psychoactive effects, underscore their significance as lead compounds in pharmaceutical research.[3][4]

Section 1: A World of Indoline Alkaloids: Distribution Across Kingdoms

Indoline alkaloids are not confined to a single domain of life; their presence spans the plant, fungal, and even marine invertebrate kingdoms, showcasing convergent and divergent evolutionary pathways.[1][2]

The Botanical Bounty: A Rich Source of Complexity

Plants, particularly those belonging to the Apocynaceae, Rubiaceae, and Loganiaceae families, are prolific producers of a vast array of indoline alkaloids.[3][4][5] These compounds play crucial roles in plant defense and signaling.

- Apocynaceae Family: This family is a veritable treasure trove of medicinally important indoline alkaloids.

- *Catharanthus roseus*(Madagascar Periwinkle): This unassuming plant is the exclusive natural source of the potent anticancer dimeric alkaloids, vinblastine and vincristine.[6][7][8] These compounds, formed by the coupling of the monomeric precursors vindoline and catharanthine, are indispensable in the treatment of various cancers, including Hodgkin's lymphoma and childhood leukemias.[6][7] The plant produces over 130 different terpenoid indole alkaloids (TIAs).[8][9]
 - *Rauvolfia serpentina*(Indian Snakeroot): For centuries, this plant has been a cornerstone of traditional medicine in India.[10][11] Its roots are rich in a variety of indoline alkaloids, most notably reserpine, which exhibits antihypertensive and sedative properties.[10][11][12][13] Other significant alkaloids from this species include ajmaline, with antiarrhythmic activity, and ajmalicine.[10][11][12][13]
- Rubiaceae Family: This family is renowned for its psychoactive and medicinal alkaloids.
 - *Mitragyna speciosa*(Kratom): Native to Southeast Asia, the leaves of this tree contain over 50 alkaloids, with the indoline alkaloid mitragynine being the most abundant.[14][15] Mitragynine and its oxidized analogue, 7-hydroxymitragynine, are the primary psychoactive components, exhibiting complex opioid-like and stimulant effects.[14][16] The alkaloid profile can vary significantly based on the geographical origin of the plant.[14][15]
 - *Psychotria viridis*(Chacruna): This Amazonian shrub is a key ingredient in the traditional psychoactive brew, ayahuasca.[17][18] Its leaves are a source of the potent hallucinogen N,N-dimethyltryptamine (DMT).[18] The co-ingestion with plants containing β-carboline alkaloids, which inhibit monoamine oxidase, is necessary for the oral activity of DMT.[17][19]

The Fungal Forge: Masters of Mycotoxins and Medicines

Fungi, particularly from the genera *Claviceps*, *Aspergillus*, and *Penicillium*, are adept at synthesizing a unique spectrum of indoline alkaloids, many of which have profound physiological effects on humans and animals.[5][20]

- *Claviceps purpurea*(Ergot Fungus): This fungus, which parasitizes rye and other grains, is the source of the infamous ergot alkaloids.[5][21] These compounds, derived from lysergic acid, have a long history associated with the disease ergotism.[20] However, they are also

the basis for important pharmaceuticals, such as ergotamine for migraines and ergometrine for postpartum hemorrhage.[21] The biosynthesis of these complex molecules involves a dedicated gene cluster.[20][21]

- Aspergillus and Penicillium species: These ubiquitous fungi produce a variety of indole diketopiperazine alkaloids, such as echinulins and tryprostatins.[22] Some of these compounds exhibit interesting biological activities, including antioxidant and neuroprotective effects.[22] Fungal indole alkaloid biosynthesis often involves nonribosomal peptide synthetases (NRPSs).[23][24]

Treasures of the Deep: Marine Indoline Alkaloids

Marine invertebrates, such as sponges and tunicates, have emerged as a promising source of novel indoline alkaloids with unique structural features and potent bioactivities.[1][25] Many of these compounds are halogenated, a feature that often enhances their biological efficacy.[26] Examples include the cytotoxic makaluvamines from sponges of the genus *Histodermella* and the anti-inflammatory chelonin A from the sponge *Chelonaplysilla*.[25]

Section 2: The Blueprint of Nature: Biosynthesis of Indoline Alkaloids

The intricate structures of indoline alkaloids originate from surprisingly simple precursors, with the amino acid tryptophan serving as the fundamental building block.[5][27] The biosynthetic pathways then diverge, leading to the vast chemical diversity observed in nature.

The Tryptophan Cornerstone

The journey to complex indoline alkaloids begins with the decarboxylation of tryptophan to form tryptamine.[5][27] This initial step is a common theme in the biosynthesis of many of these compounds. For terpenoid indole alkaloids (TIAs), a crucial subsequent step is the Pictet-Spengler condensation of tryptamine with the monoterpenoid secologanin to yield strictosidine, the universal precursor to this large subclass.[17][27]

Terpenoid Indole Alkaloid (TIA) Pathway

The biosynthesis of TIAs is a complex, multi-step process that has been extensively studied, particularly in *Catharanthus roseus*.[7][8] Following the formation of strictosidine, a series of

enzymatic reactions, including deglycosylation, rearrangements, and oxidations, lead to the formation of various monomeric alkaloids like catharanthine and vindoline.[\[7\]](#)[\[27\]](#) The final step in the formation of the dimeric anticancer alkaloids vinblastine and vincristine is the enzymatic coupling of these two monomers.[\[7\]](#)

```
graph TIA_Biosynthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];\n\n// Nodes Tryptophan [fillcolor="#F1F3F4", fontcolor="#202124"]; Tryptamine [fillcolor="#F1F3F4", fontcolor="#202124"]; Secologanin [fillcolor="#F1F3F4", fontcolor="#202124"]; Strictosidine [fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate_Steps [label="Multiple Enzymatic Steps", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Catharanthine [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vindoline [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vinblastine_Vincristine [label="Vinblastine / Vincristine", fillcolor="#34A853", fontcolor="#FFFFFF"];\n\n// Edges Tryptophan -> Tryptamine [label="Decarboxylation"]; Tryptamine -> Strictosidine; Secologanin -> Strictosidine [label="Pictet-Spengler\nCondensation"]; Strictosidine -> Intermediate_Steps; Intermediate_Steps -> Catharanthine; Intermediate_Steps -> Vindoline; Catharanthine -> Vinblastine_Vincristine; Vindoline -> Vinblastine_Vincristine [label="Coupling"]; }
```

Caption: Generalized biosynthetic pathway of terpenoid indole alkaloids.

Fungal Indoline Alkaloid Pathways

In fungi, the biosynthesis of ergot alkaloids also begins with tryptophan, but the pathway diverges significantly from the TIA pathway. The initial step is the prenylation of tryptophan, followed by a series of cyclizations and modifications to form the characteristic ergoline ring system.[\[28\]](#)[\[29\]](#)[\[30\]](#) The biosynthesis of other fungal indole alkaloids, such as the tryptoquinolines, involves nonribosomal peptide synthetases (NRPSs) that assemble the alkaloid backbone from amino acid precursors.[\[23\]](#)[\[24\]](#)

Section 3: From Nature to the Laboratory: Methodologies for Study

The investigation of naturally occurring indoline alkaloids requires a multidisciplinary approach, combining classical extraction techniques with modern analytical instrumentation.

Extraction and Isolation: A Step-by-Step Protocol

The initial step in studying indoline alkaloids is their extraction from the source material. A common and effective method is the acid-base extraction, which leverages the basic nature of most alkaloids.

Protocol: Acid-Base Extraction of Indoline Alkaloids from Plant Material

- **Maceration:** The dried and powdered plant material is macerated in an acidic aqueous solution (e.g., 0.1 M HCl) to protonate the alkaloids, rendering them soluble in the aqueous phase.[31]
- **Filtration:** The mixture is filtered to remove solid plant debris.
- **Defatting:** The acidic aqueous extract is washed with a nonpolar organic solvent (e.g., petroleum ether or hexane) to remove chlorophyll and other lipophilic compounds.[31]
- **Basification:** The aqueous layer is then basified with a base (e.g., NH₄OH or NaOH) to deprotonate the alkaloids, making them insoluble in water but soluble in organic solvents.[1]
- **Liquid-Liquid Extraction:** The basified aqueous solution is repeatedly extracted with a nonpolar organic solvent (e.g., dichloromethane or ethyl acetate) to transfer the alkaloids into the organic phase.[1]
- **Concentration:** The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield the crude alkaloid extract.

Following extraction, the crude mixture is subjected to various chromatographic techniques for the isolation of individual compounds. These include:

- **Column Chromatography:** Often the first step in purification, using silica gel or alumina as the stationary phase.
- **High-Performance Liquid Chromatography (HPLC):** A high-resolution technique for the final purification of alkaloids.[6]

```
graph Extraction_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes
Plant_Material [label="Dried, Powdered\nPlant Material", fillcolor="#F1F3F4", fontcolor="#202124"];
Acidic_Extraction [label="Maceration in\nAqueous Acid", fillcolor="#FBBC05", fontcolor="#202124"];
Filtration [label="Filtration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#5F6368"];
Aqueous_Extract [label="Acidic Aqueous Extract", fillcolor="#F1F3F4", fontcolor="#202124"];
Defatting [label="Wash with\nNonpolar Solvent", fillcolor="#FBBC05", fontcolor="#202124"];
Basification [label="Basification", fillcolor="#FBBC05", fontcolor="#202124"];
Organic_Extraction [label="Extraction with\nOrganic Solvent", fillcolor="#FBBC05", fontcolor="#202124"];
Crude_Extract [label="Crude Alkaloid Extract", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Chromatography [label="Chromatographic\nPurification (CC, HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pure_Alkaloids [label="Pure Indoline Alkaloids", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges
Plant_Material -> Acidic_Extraction;
Acidic_Extraction -> Filtration;
Filtration -> Aqueous_Extract;
Aqueous_Extract -> Defatting;
Defatting -> Basification;
Basification -> Organic_Extraction;
Organic_Extraction -> Crude_Extract;
Crude_Extract -> Chromatography;
Chromatography -> Pure_Alkaloids; }
```

Caption: General workflow for the extraction and isolation of indoline alkaloids.

Structural Elucidation: Deciphering the Molecular Architecture

Once isolated, the structure of a novel indoline alkaloid is determined using a combination of spectroscopic techniques.

- Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the compound.[32][33] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.[16]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete three-dimensional structure of a molecule.[33] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to establish the connectivity of atoms and the stereochemistry of the molecule.[16]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum can provide initial evidence for the presence of an indole chromophore.[10]
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[6]

Section 4: The Biological Significance and Future Perspectives

The vast structural diversity of indoline alkaloids is mirrored by their broad range of pharmacological activities.[3][4] From the anticancer properties of vinblastine and vincristine to the antihypertensive effects of reserpine and the complex psychoactive properties of mitragynine and DMT, these natural products have had a profound impact on medicine.[3][4]

The continued exploration of biodiversity, coupled with advances in analytical techniques and metabolic engineering, promises the discovery of new indoline alkaloids with novel therapeutic applications.[8] The elucidation of their biosynthetic pathways opens up opportunities for the biotechnological production of these valuable compounds, potentially overcoming the limitations of low natural abundance.[21] As our understanding of the intricate chemistry of life deepens, indoline alkaloids will undoubtedly remain a focal point of natural product research for years to come.

References

- Siddiqui, S., et al. (2005). Indole alkaloids and other constituents of *Rauwolfia serpentina*. (2023). Isolation and characterization of Indole Alkaloid from *Catharanthus roseus*, Plus Semi-Synthesis of Vinblastine. *Kronika Journal*. [Link]
- Itoh, A., et al. (2005). Indole Alkaloids and Other Constituents of *Rauwolfia serpentina*.
- Pan, Q., et al. (2016). Biosynthesis and regulation of terpenoid indole alkaloids in *Catharanthus roseus*.
- Wikipedia. (n.d.). *Mitragyna speciosa*. [Link]
- Singh, A., et al. (2022). Biosynthesis and Modulation of Terpenoid Indole Alkaloids in *Catharanthus roseus*: A Review of Targeting Genes and Secondary Metabolites. *Journal of Pure and Applied Microbiology*, 16(2), 755-769. [Link]
- Chear, N. J. Y., et al. (2021). Exploring the Chemistry of Alkaloids from Malaysian *Mitragyna speciosa* (Kratom) and the Role of Oxindoles on Human Opioid Receptors. *Journal of Natural Products*, 84(4), 1034–1045. [Link]

- Ferreres, F., et al. (2021). Indole Alkaloids from *Catharanthus roseus*: Bioproduction and Their Effect on Human Health. *Molecules*, 26(20), 6293. [\[Link\]](#)
- Itoh, A., et al. (2005). Indole Alkaloids and Other Constituents of *Rauvolfia serpentina*. *Molecules*, 10(10), 2333-2344. [\[Link\]](#)
- Pearson, B. J., et al. (2022). Kratom (*Mitragyna speciosa*) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products. *Planta Medica*, 88(9-10), 743-754. [\[Link\]](#)
- Choi, Y. H., et al. (1993). extraction of indole alkaloids from *catharanthus roseus* by using supercritical carbon dioxide. *Korean Journal of Chemical Engineering*, 10(1), 54-58. [\[Link\]](#)
- Wikipedia. (n.d.). *Mitragynine*. [\[Link\]](#)
- Mondal, S., et al. (2021). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. *Molecules*, 26(24), 7596. [\[Link\]](#)
- Wikipedia. (n.d.). *Rauvolfia serpentina*. [\[Link\]](#)
- Kumar, A., et al. (2012). Alkaloid Profiling and Estimation of Reserpine in *Rauvolfia serpentina* Plant by TLC, HP-TLC and HPLC. *Science Alert*. [\[Link\]](#)
- Al-Harrasi, A., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. *Molecules*, 27(21), 7545. [\[Link\]](#)
- Wikipedia. (n.d.). *Indole alkaloid*. [\[Link\]](#)
- Young, C. A., et al. (2015). Diversification of Ergot Alkaloids in Natural and Modified Fungi. *Toxins*, 7(4), 1171–1193. [\[Link\]](#)
- Cech, N. B., et al. (2023). Metabolite and Molecular Characterization of *Mitragyna speciosa* Identifies Developmental and Genotypic Effects on Monoterpene Indole and Oxindole Alkaloid Composition. *Journal of Natural Products*, 86(5), 1314–1324. [\[Link\]](#)
- Tudzynski, P., et al. (2001). Biotechnology and genetics of ergot alkaloids. *Applied Microbiology and Biotechnology*, 57(5-6), 593-605. [\[Link\]](#)
- Jiménez, J. I., et al. (2012). Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. *Marine Drugs*, 10(7), 1433–1475. [\[Link\]](#)
- (2022). Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplycyanins, and aplysinopsins.
- (2019). The common biosynthetic pathway of ergot alkaloids in different fungal species.
- Wallwey, C., & Li, S. M. (2011). Biosynthesis of the ergot alkaloids. *Natural Product Reports*, 28(3), 496-510. [\[Link\]](#)
- (2022). (PDF) Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities.
- Gerhards, N., et al. (2014). Biosynthetic Pathways of Ergot Alkaloids. *Toxins*, 6(12), 3281–3295. [\[Link\]](#)
- Gao, X., et al. (2011). Fungal Indole Alkaloid Biosynthesis: Genetic and Biochemical Investigation of the Tryptoquinalanine Pathway in *Penicillium aethiopicum*. *Journal of the*

American Chemical Society, 133(8), 2729–2741. [Link]

- Mondal, S., et al. (2021). Plant-Based Indole Alkaloids. Encyclopedia.pub. [Link]
- Leal, M. B., et al. (2016). *Psychotria viridis* – A Botanical Source of Dimethyltryptamine (DMT).
- (n.d.). *Psychotria viridis*: Chemical constituents from leaves and biological properties.
- (2021). Biosynthesis of Indole alkaloids. YouTube. [Link]
- Sharma, A., et al. (2019). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). *Recent Advances in Natural Products Analysis*, 567-623. [Link]
- Chooi, Y. H., & Tang, Y. (2012). Biosynthesis of Fungal Indole Alkaloids. *Current Opinion in Chemical Biology*, 16(3-4), 342–348. [Link]
- León, F., et al. (2016). Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of *Mitragyna speciosa* Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry.
- Wurst, M., et al. (2021). Biosynthesis and Synthetic Biology of Psychoactive Natural Products. *Chembiochem*, 22(12), 2056–2078. [Link]
- (2021). and spectral characterization of indoline and its major metabolites.
- Martin, N. J., et al. (2016). Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant *Rauvolfia Nukuhivensis*.
- Szász, K., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from *Catharanthus roseus* Combined with a Semi-synthetic Production Process for Vinblastine. *Molecules*, 12(7), 1435–1443. [Link]
- Béni, Z., et al. (2012). Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. *Journal of Pharmaceutical and Biomedical Analysis*, 69, 106-124. [Link]
- (2022). Structures with Indole Rings Present in Natural Products. Everant Journals. [Link]
- Wang, Y., et al. (2024). Isolation and Identification of Indole Alkaloids from *Aspergillus amstelodami* BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. *Molecules*, 29(9), 2049. [Link]
- (n.d.). Natural products containing indole alkaloids.
- (2012). Structure elucidation of indole-indoline type alkaloids: A retrospective account from the point of view of current NMR and MS technology.
- Chooi, Y. H., & Tang, Y. (2012). Biosynthesis of fungal indole alkaloids. *Natural Product Reports*, 29(10), 1172-1187. [Link]
- (2019). The extraction, separation and purification of alkaloids in the natural medicine. *IOP Conference Series: Materials Science and Engineering*, 509, 012061. [Link]
- (2025). Establishment of *Psychotria viridis* Ruiz & Pav. callus cultures, plantlet regeneration and in vitro production of the hallucinogenic indole alkaloid N,N-dimethyltryptamine.
- (n.d.). *Psychotria viridis* – Knowledge and References. Taylor & Francis. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 6. kronika.ac [kronika.ac]
- 7. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rauvolfia serpentina - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. scialert.net [scialert.net]
- 14. Mitragyna speciosa - Wikipedia [en.wikipedia.org]
- 15. Mitragynine - Wikipedia [en.wikipedia.org]
- 16. Exploring the Chemistry of Alkaloids from Malaysian Mitragyna speciosa (Kratom) and the Role of Oxindoles on Human Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biosynthesis and Synthetic Biology of Psychoactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biotechnology and genetics of ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Biosynthesis of the ergot alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 31. A Simplified Procedure for Indole Alkaloid Extraction from *Catharanthus roseus* Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Ubiquitous Indole: A Technical Guide to the Natural Occurrence of Indoline Alkaloids]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095626#natural-occurrence-of-indoline-alkaloids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com